molecular formula C11H15ClF3N B6337389 (Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-00-7

(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No. B6337389
CAS RN: 90389-00-7
M. Wt: 253.69 g/mol
InChI Key: HPOHUSWWOJWJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 226.64 g/mol, and is a white crystalline solid at room temperature. It is soluble in water and organic solvents such as ethanol and methanol. This compound has been used in various studies due to its ability to interact with biological systems, and its ability to act as an agonist or antagonist of certain receptors.

Scientific Research Applications

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been used in various scientific research applications. It has been used as a ligand for the serotonin receptor 5-HT2A, which is involved in a variety of physiological processes. It has also been used to study the effects of serotonin on the central nervous system. Additionally, this compound has been used as a ligand for the muscarinic acetylcholine receptor M1, which is involved in modulating neuronal excitability. Finally, it has been used in studies of the effects of neuropeptide Y on the cardiovascular system.

Mechanism of Action

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride acts as an agonist or antagonist of certain receptors. When acting as an agonist, it binds to the receptor and activates it, resulting in a physiological response. When acting as an antagonist, it binds to the receptor and inhibits its activation, preventing the physiological response.
Biochemical and Physiological Effects
Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can have a calming effect and reduce anxiety. Additionally, it has been shown to increase the release of dopamine, which can increase alertness and improve cognitive performance. Finally, it has been shown to increase the release of acetylcholine, which can improve memory and learning.

Advantages and Limitations for Lab Experiments

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is soluble in both water and organic solvents, making it easy to work with. However, it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several potential future directions. One potential direction is to further study its effects on the serotonin receptor 5-HT2A. Additionally, its effects on the muscarinic acetylcholine receptor M1 could be further studied. Finally, its effects on the release of dopamine, acetylcholine, and other neurotransmitters could be further studied. Additionally, its potential therapeutic applications could be explored, such as its potential use as an antidepressant or anti-anxiety medication.

Synthesis Methods

Propan-2-yl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be synthesized through a two-step process. The first step involves an S N 2 reaction between 2-chloropropane and 3-(trifluoromethyl)phenylmethyl amine to form the desired product. The second step involves the addition of hydrochloric acid to the product, which results in the formation of the hydrochloride salt.

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHUSWWOJWJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

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